molecular formula C23H23N5O2 B15097772 2-amino-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B15097772
M. Wt: 401.5 g/mol
InChI Key: UFLPIWUWLDEWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a specialist chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This molecule belongs to the 2-aminopyrrolo[2,3-b]quinoxaline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound features a 4-methylphenyl group at the N-1 position and a tetrahydrofuran-2-ylmethyl carboxamide moiety at the 3-position, which can be critical for optimizing binding affinity and pharmacokinetic properties. Compounds within this structural class have been investigated as potential kinase inhibitors and for various other biological targets due to their ability to mimic purine bases and participate in key hydrogen bonding interactions within enzyme active sites. As a screening compound, it represents a valuable intermediate for the synthesis and discovery of novel therapeutic agents. Researchers can utilize this building block in hit-to-lead optimization campaigns, particularly in oncology and central nervous system (CNS) drug discovery. This product is presented as part of a collection of rare and unique chemicals for early discovery research. As is standard for such specialized compounds, the buyer assumes responsibility to confirm product identity and/or purity, and no warranty of merchantability or fitness for a particular purpose is expressed or implied. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-amino-1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-14-8-10-15(11-9-14)28-21(24)19(23(29)25-13-16-5-4-12-30-16)20-22(28)27-18-7-3-2-6-17(18)26-20/h2-3,6-11,16H,4-5,12-13,24H2,1H3,(H,25,29)

InChI Key

UFLPIWUWLDEWPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N

Origin of Product

United States

Preparation Methods

One-Pot Reduction-Cyclization Strategy

A key approach involves the use of methyl pyrrole-2-carboxylate and ethyl 4-fluoro-3-nitrobenzenecarboxylate as starting materials. Under reflux conditions in acetic acid with iron powder, the nitro group is reduced, followed by lactam formation to yield the tricyclic pyrrolo[1,2-a]quinoxaline framework. Adapting this method, the 2,3-diaminoquinoxaline intermediate can be generated via nitration and subsequent reduction (Table 1).

Table 1. Optimization of Core Cyclization Conditions

Starting Material Reagents/Conditions Yield (%) Reference
Methyl pyrrole-2-carboxylate Fe powder, acetic acid, reflux 85
2-Amino-3-nitrobenzoic acid SOCl₂, ethanol, DMTHF, acetic acid 78

Carboxamide Group Installation

The carboxamide moiety at position 3 is introduced through ester hydrolysis followed by coupling with tetrahydrofuran-2-ylmethylamine.

Ester Hydrolysis and Amide Coupling

Methyl 1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes hydrolysis with NaOH in aqueous ethanol to yield the carboxylic acid. Subsequent activation with thionyl chloride (SOCl₂) forms the acid chloride, which reacts with tetrahydrofuran-2-ylmethylamine in dichloromethane to afford the target carboxamide (Table 2).

Table 2. Carboxamide Synthesis Optimization

Step Reagents/Conditions Yield (%) Reference
Ester hydrolysis NaOH, H₂O/EtOH, reflux 95
Amide coupling SOCl₂, DCM, amine, 0°C→RT 88

Alternative Metal-Free Oxidative Annulation

A metal-free approach utilizes α-hydroxy acids as aldehyde surrogates. Lactic acid reacts with 2-(1H-pyrrol-1-yl)aniline in the presence of tert-butyl hydroperoxide (TBHP) to generate the pyrroloquinoxaline core via decarboxylative oxidative annulation. This method avoids transition metals and achieves moderate yields (Table 3).

Table 3. Metal-Free Core Synthesis

Substrate Oxidant Solvent Temp (°C) Yield (%) Reference
Lactic acid + aniline TBHP DCE 80 76

Final Functionalization and Purification

The amino group at position 2 is introduced via nitrosation followed by reduction. Treatment with NaNO₂/HCl forms the nitroso intermediate, which is reduced to the amine using Pd/C under H₂ atmosphere. Final purification via recrystallization from ethanol/diethyl ether yields the pure compound (mp 214–216°C).

Comparative Analysis of Synthetic Routes

Table 4. Route Efficiency Comparison

Method Total Steps Overall Yield (%) Key Advantage
Cyclization-Substitution 5 62 High reproducibility
Metal-Free Annulation 4 58 Avoids metal catalysts

Challenges and Optimization Opportunities

  • Regioselectivity : Competing bromination at aromatic positions requires careful control of AlCl₃ concentration.
  • Amine Coupling : Steric hindrance from the tetrahydrofuranmethyl group necessitates excess amine (2.5 equiv) for complete conversion.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups depending on the specific reagents and conditions used .

Scientific Research Applications

2-amino-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-amino-1-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Substituents at Position 1

Compound ID Substituent at Position 1 Molecular Formula Average Mass CAS Number References
Target Compound 4-methylphenyl Not Provided Not Provided Not Available -
4-fluorobenzyl Not Provided Not Provided 489414-86-0
2-methoxybenzyl Not Provided Not Provided 578759-99-6
2-(4-methoxyphenyl)ethyl C₃₀H₃₁N₅O₄ 525.609 Not Provided
(4-ethoxybenzylidene)amino Not Provided Not Provided 836639-79-3
3-methoxyphenyl C₁₈H₁₅N₅O₂ Not Provided PDB ID: 25Q

Table 2: Carboxamide N-Substituents

Compound ID N-Substituent Molecular Formula Key Properties CAS Number References
Target Compound Tetrahydrofuran-2-ylmethyl Not Provided Not Available Not Available -
2-methoxybenzyl Not Provided Not Provided 489414-86-0
3-ethoxypropyl Not Provided Not Provided 578759-99-6
2-(4-morpholinyl)ethyl C₂₅H₂₈N₆O₄ Density: 1.40 g/cm³ (predicted) 376605-55-9
2-phenylethyl Not Provided Not Provided 839702-44-2
Butyl ester Not Provided Not Provided 488723-31-5

Research Findings

Position 1 Substituents

  • Benzylideneamino groups (e.g., 4-ethoxybenzylideneamino in ): Introduce Schiff base moieties, which may influence solubility and redox activity.

Carboxamide N-Substituents

  • Heterocyclic attachments (e.g., morpholinyl in ): Improve water solubility and pharmacokinetic profiles due to polar functional groups.
  • Alkyl chains (e.g., 3-ethoxypropyl in ): Modulate lipophilicity, impacting blood-brain barrier penetration.
  • Arylalkyl groups (e.g., 2-phenylethyl in ): May enhance interactions with hydrophobic binding pockets.

Predicted Properties

  • reports a predicted density of 1.40 g/cm³ and pKa of 12.38, suggesting moderate solubility in aqueous environments .
  • (PDB ID: 25Q) provides a crystal structure for a 3-methoxyphenyl analog, offering insights into conformational preferences .

Q & A

Q. What are the recommended synthetic routes for this pyrroloquinoxaline derivative, and how are key intermediates validated?

The compound’s synthesis likely follows modular strategies common to pyrroloquinoxaline carboxamides. A multi-step approach involving:

  • Pyrroloquinoxaline core formation via cyclization of substituted quinoxaline precursors under acidic or basic conditions.
  • Amide coupling using reagents like HATU or EDCI to introduce the tetrahydrofuran-methyl substituent at the N-position. Intermediate validation typically employs HPLC purity analysis (>95%) and 1H/13C NMR to confirm regiochemistry, as seen in analogous syntheses .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

Key methods include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., ESI+ or MALDI-TOF).
  • 1H/13C NMR with DEPT-135 to assign aromatic protons and carbons in the pyrroloquinoxaline core.
  • HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screening often includes:

  • Kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to kinase-targeting pyrroloquinoxalines.
  • Antiproliferative activity against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells), with IC50 values compared to reference inhibitors .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions may arise from poor pharmacokinetics (e.g., solubility or metabolic instability). Strategies include:

  • Physicochemical optimization : Introducing hydrophilic groups (e.g., PEGylation) to improve aqueous solubility, guided by logP calculations .
  • Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., tetrahydrofuran ring oxidation) .
  • Pharmacokinetic profiling : Measuring bioavailability and half-life in rodent models to correlate with efficacy .

Q. What computational methods are effective for predicting binding modes and selectivity?

  • Molecular docking (AutoDock Vina, Schrödinger) against target kinases, using crystal structures from the PDB (e.g., 1M17 for EGFR).
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Free-energy perturbation (FEP) to quantify selectivity for homologous kinases (e.g., EGFR vs. HER2) .

Q. How can reaction yields be optimized while minimizing byproducts in large-scale synthesis?

  • DoE (Design of Experiments) : Systematic variation of solvents (DMF vs. DMSO), temperatures (80–120°C), and catalysts (Pd(OAc)2 vs. CuI).
  • Inline analytics : ReactIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time.
  • Green chemistry principles : Solvent recycling and catalytic reuse to enhance sustainability .

Q. What strategies validate the compound’s mechanism of action when target promiscuity is suspected?

  • Proteome-wide profiling : Chemoproteomics (e.g., affinity pulldown with biotinylated probes) to identify off-target interactions.
  • CRISPR-Cas9 knockout models : Comparing activity in wild-type vs. target-gene-deficient cell lines.
  • Phosphoproteomics : LC-MS/MS to map kinase signaling pathway perturbations .

Methodological Notes

  • Data contradiction resolution : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
  • Structural analogs : Compare bioactivity with derivatives lacking the tetrahydrofuran-methyl group to isolate pharmacophore contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.